molecular formula C11H19BO3 B1310659 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester CAS No. 287944-16-5

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Cat. No. B1310659
M. Wt: 210.08 g/mol
InChI Key: DOSGEBYQRMBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436002B2

Procedure details

Add Grubbs Catalyst, 2nd Generation (benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro(tricyclohexylphosphine)ruthenium, 2.58 g, 0.03 eq) to a solution of 2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (23.4 g, 98.26 mmol) in dichloromethane (280 mL) and stir for 16 hours. Concentrate in vacuo and add hexanes (120 mL) to the residue. Stir for one hour and filter. Concentrate the filtrate in vacuo to give 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a tan solid (20.4 g, 99%). 1H NMR (300 MHz, CDCl3) δ 6.50 (m, 1H), 4.17 (q, J=2.7 Hz, 2H), 3.73 (t, J=5.4 Hz, 2H), 2.20 (m, 2H), 1.24 (s, 12H).
Name
2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][C:7]([B:9]1[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]1)=[CH2:8])C=C>Cl[Ru](=C1N(C2C(C)=CC(C)=CC=2C)CCN1C1C(C)=CC(C)=CC=1C)(Cl)(=CC1C=CC=CC=1)[P](C1CCCCC1)(C1CCCCC1)C1CCCCC1.ClCCl>[O:4]1[CH2:1][CH:8]=[C:7]([B:9]2[O:10][C:11]([CH3:16])([CH3:17])[C:12]([CH3:14])([CH3:15])[O:13]2)[CH2:6][CH2:5]1 |^1:50|

Inputs

Step One
Name
2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
23.4 g
Type
reactant
Smiles
C(C=C)OCCC(=C)B1OC(C(O1)(C)C)(C)C
Name
Quantity
2.58 g
Type
catalyst
Smiles
Cl[Ru]([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)(=CC4=CC=CC=C4)(Cl)=C5N(C6=C(C)C=C(C)C=C6C)CCN5C7=C(C)C=C(C)C=C7C
Name
Quantity
280 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
ADDITION
Type
ADDITION
Details
add hexanes (120 mL) to the residue
STIRRING
Type
STIRRING
Details
Stir for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.